molecular formula C22H24N2O5 B11950553 Benzyl N-[(benzyloxy)carbonyl]glycylprolinate CAS No. 57294-41-4

Benzyl N-[(benzyloxy)carbonyl]glycylprolinate

Cat. No.: B11950553
CAS No.: 57294-41-4
M. Wt: 396.4 g/mol
InChI Key: NFJJNKNWOMGSKP-UHFFFAOYSA-N
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Description

Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is a complex organic compound that features a benzyloxycarbonyl group, an aminoacetyl group, and a pyrrolidinecarboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a pyrrolidinecarboxylate moiety. This structure provides specific reactivity and selectivity in peptide synthesis, making it a valuable compound in organic and medicinal chemistry .

Properties

CAS No.

57294-41-4

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27)

InChI Key

NFJJNKNWOMGSKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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